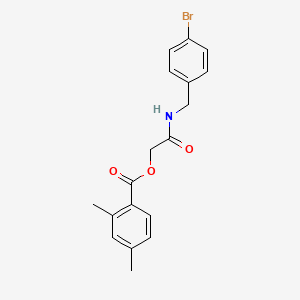

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate

Description

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2,4-dimethylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-12-3-8-16(13(2)9-12)18(22)23-11-17(21)20-10-14-4-6-15(19)7-5-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCBUXKMGMQFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate typically involves a multi-step process. One common route includes the following steps:

Esterification: The reaction of 2,4-dimethylbenzoic acid with an appropriate alcohol to form 2,4-dimethylbenzoate.

Amidation: The coupling of 4-bromobenzylamine with 2,4-dimethylbenzoate under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as azides or thiols.

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituents on the Benzylamino Group

- 4-Bromobenzyl vs. 4-Methoxyphenethyl: The target compound’s 4-bromobenzyl group differs from the 4-methoxyphenethyl moiety in derivatives like Ph2–Ph6 (). Biological Implications: Methoxy-substituted analogs (e.g., Ph2–Ph6) exhibit tyrosinase inhibition, suggesting brominated derivatives like the target compound could have modified bioactivity due to halogenation .

Ester Group Modifications

- 2,4-Dimethylbenzoate vs. Other Esters :

- 4-Methylbenzoate : describes 2-(4-bromophenyl)-2-oxoethyl 4-methylbenzoate, differing by a single methyl group. The additional 2-methyl substituent in the target compound may increase steric hindrance, affecting crystallization and melting points .

- Hydroxy-Substituted Esters : Compounds like Ph2 (4-hydroxybenzoate) and Ph3 (2,4-dihydroxybenzoate) exhibit higher polarity, as reflected in lower Rf values (0.51–0.55 vs. ~0.61 for cinnamate derivatives). The target’s dimethyl groups likely reduce polarity, increasing hydrophobicity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

- Melting Points: The 4-methylbenzoate analog in has a high melting point (425–426 K), attributed to crystalline packing facilitated by the bromophenyl group.

- Polarity : Hydroxy-substituted esters (Ph2–Ph5) show lower Rf values (0.51–0.55) compared to cinnamate derivatives (Rf 0.61), indicating higher polarity. The target’s dimethylbenzoate likely reduces polarity, aligning with cinnamate-like Rf values .

Biological Activity

The compound 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate , a derivative of benzoate, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antiproliferative and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate typically involves the reaction of 4-bromobenzoic acid with chloroacetic acid in the presence of a suitable solvent like dimethylformamide (DMF). The resulting compound is characterized by various spectroscopic techniques including NMR and X-ray crystallography.

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Bromobenzoic acid + Chloroacetic acid | Reflux in DMF | ~86% |

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of compounds related to 2-((4-Bromobenzyl)amino)-2-oxoethyl 2,4-dimethylbenzoate. For instance, a related compound demonstrated significant cytotoxicity against FaDu cancer cells with an IC50 value of 1.73 μM . The mechanism involves inducing morphological changes in the cells, as observed through microscopy techniques and DAPI staining, confirming its cytotoxic effects.

Mechanisms of Action:

- Induction of apoptosis via increased levels of cleaved caspase-3.

- Autophagy activation indicated by elevated LC3A/B levels.

- Cell cycle arrest in the G2/M phase.

- Inhibition of cell migration and colony formation through scratch assays.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound exhibits anti-inflammatory effects. It selectively inhibits cyclooxygenase-2 (COX-2) over COX-1, suggesting a potential therapeutic application in inflammatory diseases.

Case Studies

-

Study on Antiproliferative Activity:

- A series of derivatives were synthesized and screened against various cancer cell lines. Compound 7a (related structure) was found to be particularly effective against FaDu cells.

- The study employed multiple assays including clonogenic assays to confirm its efficacy.

-

Study on Anti-inflammatory Effects:

- The compound was tested for its ability to modulate inflammatory pathways. Results indicated a significant reduction in inflammatory markers, supporting its use as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.